molecular formula C24H22N2O3 B11652148 2-amino-7-(4-methoxyphenyl)-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-7-(4-methoxyphenyl)-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B11652148
M. Wt: 386.4 g/mol
InChI Key: CRQRNXOUAVXWRS-UHFFFAOYSA-N
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Description

2-amino-7-(4-methoxyphenyl)-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-(4-methoxyphenyl)-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Aldol Condensation: The initial step involves the aldol condensation of 4-methoxybenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide to form the corresponding chalcone.

    Michael Addition: The chalcone undergoes a Michael addition with malononitrile in the presence of a catalyst like piperidine to form an intermediate.

    Cyclization: The intermediate then undergoes cyclization in the presence of ammonium acetate to form the chromene ring structure.

    Amination: Finally, the compound is aminated using ammonia or an amine source to introduce the amino group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and acylating agents.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound exhibits potential antimicrobial, anti-inflammatory, and anticancer activities. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, the compound is being investigated for its potential use in drug development. Its ability to interact with specific enzymes and receptors makes it a candidate for treating various diseases.

Industry

Industrially, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-amino-7-(4-methoxyphenyl)-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4H-chromene-3-carbonitrile: Lacks the substituted phenyl groups, resulting in different reactivity and biological activity.

    4H-chromene-3-carbonitrile:

    7-(4-methoxyphenyl)-4H-chromene-3-carbonitrile: Lacks the amino and methyl groups, leading to different biological activities.

Uniqueness

2-amino-7-(4-methoxyphenyl)-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

2-amino-7-(4-methoxyphenyl)-4-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C24H22N2O3/c1-14-3-5-16(6-4-14)22-19(13-25)24(26)29-21-12-17(11-20(27)23(21)22)15-7-9-18(28-2)10-8-15/h3-10,17,22H,11-12,26H2,1-2H3

InChI Key

CRQRNXOUAVXWRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)CC(C3)C4=CC=C(C=C4)OC)N)C#N

Origin of Product

United States

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